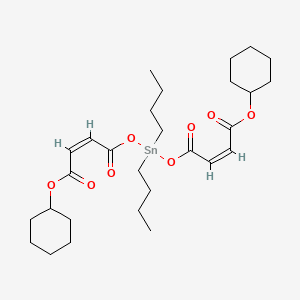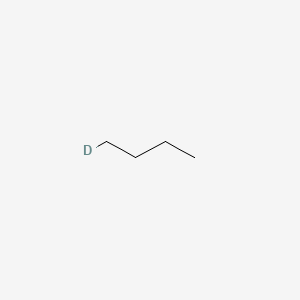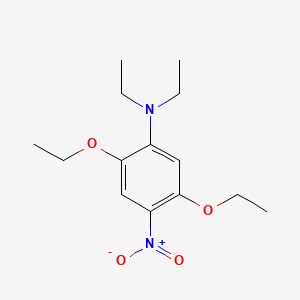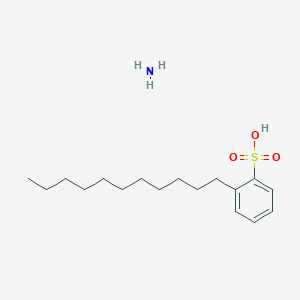
Einecs 226-989-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. Common reagents for these reactions include sodium hydroxide and ammonia.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-hexachlorocyclohexane has been used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studies have been conducted to understand its effects on biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of certain plastics, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with biological membranes and enzymes. It can disrupt the function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
1,2,3,4,5,6-hexachlorocyclohexane can be compared to other similar compounds such as:
1,2,3,4-tetrachlorocyclohexane: This compound has fewer chlorine atoms and different chemical properties, making it less effective as an insecticide.
1,2,3,4,5-pentachlorocyclohexane: With one less chlorine atom, this compound also exhibits different reactivity and uses.
Hexachlorobenzene: Although structurally similar, hexachlorobenzene has a different arrangement of chlorine atoms and is used primarily as a fungicide.
1,2,3,4,5,6-hexachlorocyclohexane is unique due to its high chlorine content and specific chemical properties, which make it suitable for a variety of applications in research and industry.
Propiedades
| 5587-52-0 | |
Fórmula molecular |
C28H44O8Sn |
Peso molecular |
627.4 g/mol |
Nombre IUPAC |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.2C4H9.Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;2*1-3-4-2;/h2*6-8H,1-5H2,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |
Clave InChI |
WBYOSZYSBZQGDJ-KUAKSMGGSA-L |
SMILES isomérico |
CCCC[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)


